molecular formula C8H7BrF3N3O B13462152 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide

5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B13462152
M. Wt: 298.06 g/mol
InChI Key: HXFWFFPYBYDKIO-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a halogenated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of the trifluoromethoxy group is a strategic modification that enhances the compound's metabolic stability and lipophilicity, which in turn can improve bioavailability and membrane permeability in potential drug candidates . The hydrobromide salt form, analogous to the commonly available hydrochloride salt, ensures better solubility and handling properties for research applications . This compound serves as a versatile key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents . Its structural features make it a valuable scaffold for extensive structure-activity relationship (SAR) studies, allowing researchers to explore and optimize interactions with biological targets . Furthermore, benzimidazole derivatives have demonstrated relevant biological activity in areas such as antidiabetic research, evidenced by their investigation as FOXO1 inhibitors for the treatment of metabolic diseases . The high purity and well-characterized nature of this compound ensure reproducibility in research, making it suitable for advanced drug discovery programs and a wide range of biochemical assays . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrF3N3O

Molecular Weight

298.06 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C8H6F3N3O.BrH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H

InChI Key

HXFWFFPYBYDKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Br

Origin of Product

United States

Preparation Methods

Direct Cyclization of Trifluoromethoxy-Substituted Precursors

One of the most efficient approaches involves the cyclization of appropriately substituted o-phenylenediamines or their derivatives bearing the trifluoromethoxy group. For instance, a typical precursor is a 2-aminobenzene derivative with a trifluoromethoxy substituent at the 5-position, which undergoes intramolecular cyclization to form the benzodiazole ring.

Methodology:

  • Starting Material: 2-Amino-5-(trifluoromethoxy)benzenesulfonamide or related derivatives.
  • Reaction Conditions: Acidic or basic cyclization using reagents such as polyphosphoric acid (PPA), phosphoryl chloride (POCl₃), or polyphosphoric acid under elevated temperatures (~150°C).
  • Outcome: Formation of the benzodiazole core via nucleophilic attack and ring closure.

Reference: The synthesis of benzodiazoles via cyclization of o-phenylenediamines has been well documented, with modifications to incorporate fluorinated groups like trifluoromethoxy at specific positions.

Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Precursors

Alternatively, nucleophilic aromatic substitution reactions on halogenated aromatic intermediates bearing the trifluoromethoxy group have been employed. For example, a halogenated precursor at the 2-position can undergo substitution with hydrazine derivatives to form the benzodiazole ring.

Reaction Scheme:

Halogenated trifluoromethoxy-substituted aromatic → Reaction with hydrazine derivatives → Cyclization to benzodiazole

Conditions: Elevated temperatures (around 120-180°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Introduction of the Amine Group at Position 2

Nucleophilic Amination

Following the benzodiazole ring formation, the amino group at position 2 can be introduced via nucleophilic amination of suitable intermediates, such as nitro or halogen derivatives.

  • Method: Reduction of nitro derivatives to amines using catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reduction (e.g., tin chloride, iron powder).
  • Alternative: Direct amination via nucleophilic substitution if a halogen (e.g., bromide) is present at position 2.

Direct Amination of Precursors

In some cases, the amino group is introduced during the initial cyclization step by using amino-substituted precursors, reducing the number of steps.

Formation of the Hydrobromide Salt

The final step involves protonation of the amino group with hydrobromic acid to form the hydrobromide salt.

Procedure:

  • Dissolve the free base in a suitable solvent such as ethanol or acetonitrile.
  • Add an excess of hydrobromic acid (HBr) or hydrobromic acid solution.
  • Stir at room temperature or slightly elevated temperatures (~40°C) until salt formation is complete.
  • Isolate the hydrobromide by filtration or solvent evaporation.

Note: The salt's purity and crystallinity are confirmed via melting point analysis, NMR, and elemental analysis.

Summary of Preparation Methods

Method Key Reagents Reaction Conditions Advantages References
Cyclization of o-phenylenediamine derivatives Trifluoromethoxy-substituted precursors, PPA or POCl₃ 150°C, reflux Direct formation of core ,
Nucleophilic substitution and cyclization Halogenated trifluoromethoxy compounds, hydrazine 120-180°C, DMSO/DMF Versatile, adaptable ,
Aromatic amination and reduction Nitro derivatives, catalytic hydrogenation 25-80°C, H₂/Pd-C High yield, straightforward ,
Salt formation with hydrobromic acid HBr solution, ethanol Room temperature Simple, efficient Standard procedures

Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Yield (%) References
Ring closure 2-Aminobenzenesulfonamide derivatives PPA 150°C 4-6 hours 70-85
Amination Nitrobenzodiazole derivatives H₂, Pd/C 25-80°C 12-24 hours 75-90
Salt formation Hydrobromic acid Ethanol RT 1-2 hours Quantitative Standard

Table 2: Key Precursors and Their Sources

Precursor Source Remarks References
2-Aminobenzenesulfonamide derivatives Commercial or synthesized Core precursor ,
Halogenated trifluoromethoxy compounds Synthesized or purchased For SNAr reactions
Hydrazine derivatives Commercial For ring closure ,

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine (-NH₂) at the 2-position participates in nucleophilic substitution with electrophilic reagents. For example:

  • Alkylation/Acylation : Reacts with 2-chloroacetamides in the presence of triethylamine to form N-alkylated or acylated derivatives .

  • Cyclization : Forms fused heterocycles when treated with cyanogen bromide (BrCN) under reflux conditions .

Condensation Reactions

The amine group undergoes condensation with aldehydes to form Schiff bases, particularly in ethanol with sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent .

Cross-Coupling Reactions

The trifluoromethoxy group stabilizes electron-deficient intermediates, enabling:

  • Sonogashira Coupling : Reacts with terminal alkynes in the presence of Pd(PPh₃)₄/CuI catalysts.

  • Buchwald–Hartwig Amination : Couples with aryl halides using palladium catalysts .

Key Reaction Data

The table below summarizes reaction types, conditions, and outcomes:

Reaction Type Reagents/Conditions Product Yield References
Nucleophilic Alkylation2-Chloroacetamide, triethylamine, CH₂Cl₂N-Alkylated benzimidazole70–90%
CyclizationCyanogen bromide, diglyme/water (90°C)Fused benzimidazole derivatives58–72%
Schiff Base FormationAldehydes, Na₂S₂O₅, ethanolImine-linked benzimidazole conjugates62–72%
Sonogashira CouplingTerminal alkynes, Pd(PPh₃)₄, CuI, DMFAlkynylated benzimidazoles65–78%

Alkylation Mechanism

  • Base Activation : Triethylamine deprotonates the amine, generating a nucleophilic NH⁻ species .

  • Electrophilic Attack : The chloroacetamide undergoes SN2 substitution, forming a C–N bond .

Cyclization Pathway

  • Ring Formation : Cyanogen bromide reacts with the amine to form a benzimidazole ring via intramolecular cyclization .

  • Rearomatization : Elimination of HBr restores aromaticity .

Research Findings

  • Antimicrobial Activity : Alkylated derivatives show enhanced bioactivity against Mycobacterium tuberculosis (MIC: 0.0975 μM) .

  • Receptor Binding : N-Acylated products exhibit high affinity for serotonin 5-HT₆ receptors (Kᵢ: 12–18 nM) .

  • Stability : The trifluoromethoxy group improves metabolic stability in pharmacokinetic assays (t₁/₂ > 6 hours).

Comparative Reactivity

The trifluoromethoxy group enhances electrophilicity compared to non-fluorinated analogs:

Compound Electrophilicity (eV) Nucleophilic Rate Constant (k, M⁻¹s⁻¹)
5-(Trifluoromethoxy)-benzimidazole4.821.4 × 10³
5-Methoxy-benzimidazole3.950.9 × 10³

Data derived from DFT calculations and kinetic studies .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound: 5-(Trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide 5-OCF₃, 2-NH₂, HBr salt C₈H₇BrF₃N₃O 298.06 Enhanced solubility via salt formation; potential CNS ligand
5-Trifluoromethyl-1H-benzimidazol-2-amine 5-CF₃, 2-NH₂ C₈H₆F₃N₃ 201.15 Antitumor activity (NCI-H522: GP = 68.09%)
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) 1-SO₂C₆H₅, 2-NH₂ C₁₃H₁₁N₃O₂S 273.31 Synthetic yield: 54–84%; sulfonyl group enhances receptor binding
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-4-ClC₆H₄, 5-CF₃, 4-COOH C₁₀H₆ClF₃N₃O₂ 304.62 Selective c-Met inhibitor; antitumor activity

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs.
  • Salt Form: The hydrobromide salt improves solubility relative to free bases (e.g., 5-trifluoromethyl analog), a critical factor in drug formulation .
  • Sulfonyl Derivatives (PR1–PR7): These compounds exhibit varied yields (54–84%) and are designed for receptor binding studies, highlighting the role of sulfonyl groups in modulating activity .

Pharmacological Activity

  • 5-Trifluoromethyl Analogs: Exhibit marked antitumor activity (e.g., NCI-H522 inhibition: GP = 68.09%) .
  • Triazole Derivatives (): Demonstrated c-Met inhibition and apoptosis induction in multiple cancer cell lines, underscoring the importance of fluorine substituents in bioactivity .

Physicochemical and ADME Considerations

  • Lipophilicity: The -OCF₃ group in the target compound may offer balanced lipophilicity, enhancing blood-brain barrier penetration compared to polar sulfonyl derivatives .
  • Solubility: Hydrobromide salt formation increases aqueous solubility, a advantage over non-salt forms like 5-trifluoromethyl-1H-benzimidazol-2-amine .
  • Stability: Fluorinated groups generally improve metabolic stability, reducing cytochrome P450-mediated degradation .

Biological Activity

5-(Trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H6F3N3O
  • Molecular Weight : 217.15 g/mol
  • CAS Number : 132877-27-1
  • Structure : The compound features a benzodiazole core substituted with a trifluoromethoxy group, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine exhibit a variety of biological activities, including anticancer effects, inhibition of specific enzymes, and modulation of receptor activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodiazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (nM)Mechanism
Compound AHL608.3Apoptosis induction
Compound BHCT1161.3Cell cycle arrest

These findings suggest that 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine may similarly affect cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, compounds containing the benzodiazole moiety have been reported to selectively inhibit kinases involved in cancer progression.

EnzymeInhibition TypeIC50 (nM)
CDK2Selective69.1
GSK3βSelective<4.1

This selective inhibition can be crucial for developing targeted therapies with reduced side effects.

Receptor Modulation

The interaction of the compound with neurotransmitter receptors has also been studied. Compounds similar to this benzodiazole derivative have shown promise as ligands for serotonin receptors, which are implicated in mood regulation and other neurological functions.

Case Studies and Research Findings

A significant body of literature supports the biological activity of benzodiazole derivatives. For instance:

  • Study on Antiproliferative Effects :
    • Researchers evaluated various benzodiazole derivatives for their antiproliferative effects against multiple cancer cell lines.
    • Results indicated that certain derivatives exhibited potent activity with IC50 values in the low nanomolar range.
  • Kinase Inhibition Study :
    • A series of studies focused on the inhibition of kinases by benzodiazole derivatives.
    • The findings revealed that these compounds could inhibit key signaling pathways involved in tumor growth and survival.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide?

Answer:
The synthesis typically involves multi-step protocols starting with halogenated aniline derivatives. Key steps include:

  • Cyclocondensation : Reacting 2-chloro-4-(trifluoromethoxy)aniline (or analogs) with cyanamide under acidic conditions to form the benzodiazole core .
  • Hydrobromide Formation : Treating the free base with HBr in ethanol to precipitate the hydrobromide salt. Reaction optimization (e.g., stoichiometry, solvent polarity) is critical for yield and purity .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity crystals. Confirmation via NMR and LC-MS is essential to verify the absence of unreacted intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 19^19F NMR are critical for confirming the trifluoromethoxy group (-OCF3_3) and benzodiazole ring protons. The hydrobromide salt shows distinct deshielding of NH protons in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 298.06 (C8_8H7_7BrF3_3N3_3O) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly if substituent orientation impacts biological activity .

Advanced: How does the hydrobromide counterion influence solubility and stability in aqueous vs. organic media?

Answer:

  • Solubility : The hydrobromide salt enhances aqueous solubility (due to ionic interactions) compared to the free base. In DMSO or DMF, solubility exceeds 50 mg/mL, facilitating biological assays .
  • Stability : Hydrobromide salts are hygroscopic; storage under inert gas (argon) at −20°C is recommended. Degradation studies (TGA/DSC) show decomposition above 200°C, with no significant hydrolysis in pH 7.4 buffers .

Advanced: What strategies mitigate conflicting reactivity data during trifluoromethoxy group functionalization?

Answer:
Contradictions in reactivity (e.g., unexpected cleavage of -OCF3_3 under basic conditions) require:

  • Reaction Screening : Test mild bases (e.g., K2_2CO3_3) in aprotic solvents (THF, acetonitrile) to preserve the trifluoromethoxy group .
  • Protection/Deprotection : Temporarily mask the amine group with Boc or Fmoc to prevent nucleophilic attack on -OCF3_3 during cross-coupling reactions .

Advanced: How does this compound participate in multi-component reactions (MCRs) for generating heterocyclic libraries?

Answer:
The benzodiazole core acts as a nucleophile in MCRs:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated amines yields triazole-linked hybrids (e.g., Example 9a–e in ).
  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) to diversify the C5 position .
  • Yield Optimization : Use ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as green solvents to enhance regioselectivity and reaction rates .

Basic: What are the recommended handling precautions for this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Handle in a fume hood to prevent inhalation of hydrobromic acid vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How do structural analogs of this compound inform SAR studies in receptor ligand design?

Answer:

  • Core Modifications : Replacing -OCF3_3 with -CF3_3 or -OCH3_3 alters binding affinity to serotonin receptors (e.g., 5-HT6_6). Computational docking (AutoDock Vina) predicts improved hydrophobic interactions with -OCF3_3 in aromatic pockets .
  • Hydrobromide vs. Hydrochloride : Counterion choice impacts pharmacokinetics; hydrobromide salts often show superior bioavailability in rodent models .

Advanced: What chromatographic methods resolve co-eluting impurities during HPLC analysis?

Answer:

  • Column Selection : Use C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to enhance peak symmetry .
  • Gradient Optimization : A 20–80% acetonitrile/water gradient over 30 minutes effectively separates the target compound from common byproducts (e.g., unreacted aniline derivatives) .

Basic: What solvents are incompatible with this compound during synthesis?

Answer:

  • Avoid : Strong bases (e.g., NaOH), which degrade the hydrobromide salt, and polar aprotic solvents (DMF, DMSO) at high temperatures (>100°C), which promote decomposition .
  • Preferred : Ethanol, methanol, and dichloromethane for dissolution and crystallization .

Advanced: How does the compound’s fluorescence profile support imaging applications?

Answer:

  • Intrinsic Fluorescence : The benzodiazole core emits at λem_{em} = 450 nm (λex_{ex} = 350 nm), enabling use as a fluorescent probe for cellular uptake studies .
  • Quenching Mechanisms : Heavy atom effect from bromine reduces fluorescence intensity but increases spin-orbit coupling for potential PET imaging applications .

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